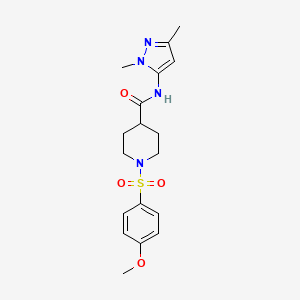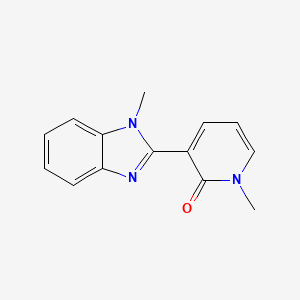
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one (MBD) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBD is a dihydropyridine derivative that has been studied for its ability to modulate ion channels and receptors, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one is not fully understood, but it is believed to modulate ion channels and receptors by binding to specific sites on these proteins. 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been shown to increase the activity of L-type calcium channels, which can lead to increased neurotransmitter release and neuronal excitability. 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has also been shown to modulate NMDA receptors, which play a key role in synaptic plasticity and learning and memory. Additionally, 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been shown to modulate GABA receptors, which are important for inhibitory neurotransmission in the brain.
Biochemical and physiological effects:
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which can lead to increased neuronal excitability. 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has also been shown to increase the activity of enzymes such as choline acetyltransferase, which is involved in the synthesis of acetylcholine. Additionally, 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one in lab experiments is its ability to modulate ion channels and receptors, making it a useful tool for studying the function of these proteins. Additionally, 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one in lab experiments is its relatively high cost and the complexity of its synthesis.
未来方向
There are a number of future directions for the study of 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one. One area of research is the development of 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one-based drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one may have potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanism of action of 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one and to identify its potential therapeutic applications.
合成方法
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-propenyl-1,2-dihydropyridin-2-one with methyl iodide in the presence of a base to form the final product. The yield of this reaction is moderate to high, and the purity of the product can be improved through recrystallization.
科学研究应用
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been studied extensively for its potential therapeutic applications. It has been shown to modulate various ion channels and receptors, including L-type calcium channels, NMDA receptors, and GABA receptors. 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has also been studied for its potential use in cancer therapy.
属性
IUPAC Name |
1-methyl-3-(1-methylbenzimidazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-16-9-5-6-10(14(16)18)13-15-11-7-3-4-8-12(11)17(13)2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFDUNZFPARFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2392753.png)
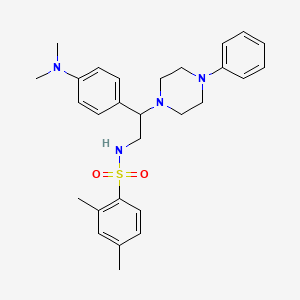

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2392757.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2392758.png)
![(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride](/img/structure/B2392759.png)
![2,6-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide](/img/structure/B2392761.png)


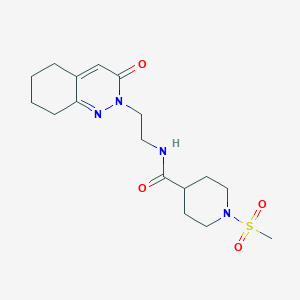
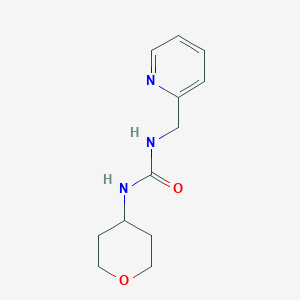
![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
